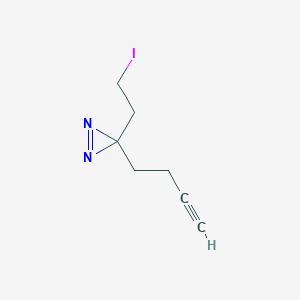

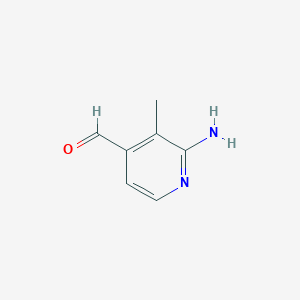

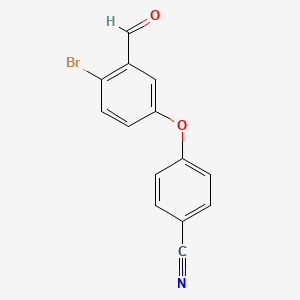

![molecular formula C10H17N3O B1381928 {3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine CAS No. 1513085-25-0](/img/structure/B1381928.png)

{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

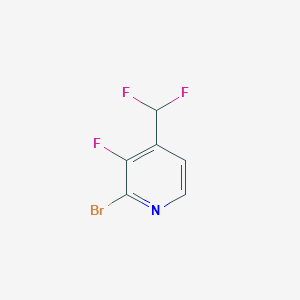

“{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine” is a chemical compound with the molecular weight of 209.29 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H19N3O/c1-14(2)6-3-7-15-11-9-13-5-4-10(11)8-12/h4-5,9H,3,6-8,12H2,1-2H3 . This indicates that the compound has a molecular structure with 11 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 209.29 .Applications De Recherche Scientifique

Synthesis and Characterization

- A series of novel Schiff bases of 3-aminomethyl pyridine, including derivatives related to the query compound, were synthesized and characterized through spectroscopic methods. These compounds were evaluated for anticonvulsant activity, showing promising results in seizure protection models (Pandey & Srivastava, 2011).

Imaging and Photocytotoxicity

- Iron(III) complexes incorporating derivatives of the query compound demonstrated unprecedented photocytotoxicity under red light, indicating potential applications in cancer therapy. These complexes showed significant uptake in the nucleus of HeLa and HaCaT cells and interacted with DNA to generate reactive oxygen species, leading to apoptosis (Basu et al., 2014).

Metal Recognition and Cellular Imaging

- Fluoroionophores based on diamine-salicylaldehyde derivatives, structurally related to the query compound, exhibited specific chelation with metal ions such as Zn+2. These compounds showed potential for cellular metal staining, which could be useful in fluorescence and ratio fluorescence methods for biological studies (Hong et al., 2012).

Memory Enhancement

- Derivatives of the query compound were synthesized and evaluated for their effects on memory enhancement in mice. Results indicated significant improvement in memory abilities, suggesting potential applications in cognitive disorders (Li Ming-zhu, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with protein kinases , which play a crucial role in cellular activities such as metabolism, division, movement, apoptosis, and survival .

Mode of Action

It is plausible that it may interact with its targets in a manner similar to other kinase inhibitors . These compounds typically bind to the kinase’s active site, inhibiting its ability to phosphorylate other proteins and thus modulating cellular activities .

Biochemical Pathways

Given its potential interaction with protein kinases , it may influence various intra- and extracellular downstream signaling pathways associated with biological activities such as differentiation, growth, and apoptosis .

Result of Action

Kinase inhibitors, in general, can lead to changes in cellular function and sometimes lead to severe diseases including cancer . They can inhibit the growth of cancer cells and induce apoptosis .

Analyse Biochimique

Biochemical Properties

{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity through binding interactions. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and ionic bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context. These interactions can lead to changes in enzyme activity, protein conformation, and gene expression. The compound’s ability to modulate these molecular processes makes it a valuable tool in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects are observed, where a certain dosage is required to elicit a response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within cells can influence its effects on cellular function .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

2-[4-(aminomethyl)pyridin-3-yl]oxy-N,N-dimethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-13(2)5-6-14-10-8-12-4-3-9(10)7-11/h3-4,8H,5-7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNYXDUQHYONIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=CN=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

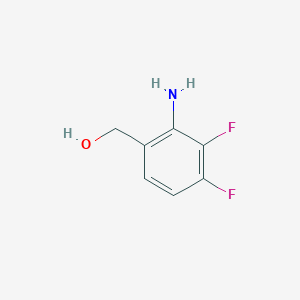

![Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate](/img/structure/B1381865.png)